molecular formula C7H2F10O2 B3031473 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione CAS No. 38007-33-9

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione

Cat. No. B3031473
CAS RN: 38007-33-9
M. Wt: 308.07 g/mol
InChI Key: GYQLGOFXHBMNRM-UHFFFAOYSA-N
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Description

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is a chemical compound with the formula C₇H₂F₁₀O₂ . The CAS Number of this compound is 38007-33-9 .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione consists of 22 bonds in total, including 16 non-H bonds and 4 rotatable bonds .


Physical And Chemical Properties Analysis

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is a liquid at room temperature . It has a predicted melting point of -7.41° C and a predicted boiling point of 134.23° C at 760 mmHg . The predicted density of this compound is 1.60 g/cm³ , and its refractive index is predicted to be 1.3 .

Scientific Research Applications

Co-Inducer in Human γ Interferon (HuIFN-γ) Production

Chelating Agent in Supercritical Carbon Dioxide Extraction

Surface Tension Reduction and Lubrication Enhancement

Fluorinated Building Block in Organic Synthesis

Precursor for Fluorinated Polymers and Materials

Research in Green Chemistry and Sustainable Processes

Safety And Hazards

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of this compound .

properties

IUPAC Name

1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQLGOFXHBMNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377817
Record name 4H,4H-Decafluoroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione

CAS RN

38007-33-9
Record name 4H,4H-Decafluoroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of potassium t-butoxide (44.8 g., 0.4 mole) in dry ether (400 ml.) is added ethyl pentafluoropropionate (76.8 g., 0.4 mole) over a period of about 15 minutes. Most of the solid dissolves. A solution of pentafluoroethyl methyl ketone (64.8 g., 0.4 mole) in dry ether (60 ml.) is added slowly, and after stirring the mixture for 2 hours at room temperature, it is allowed to stand overnight. A solution of glacial acetic acid (27.2 ml.) in water (120 ml.) is added with stirring and external cooling (ice-bath). Then a warm solution of copper acetate (56.0 g., 0.23 mole) in water (532 ml.) is added slowly with stirring and cooling. The ether is distilled off, and the copper salt of the product is collected by filtration, washed with water, drained thoroughly, and then washed with petroleum ether. The copper derivative is suspended in ether (200 ml.) and decomposed by treatment with 15% sulphuric acid (450 ml.). The aqueous layer is separated and extracted with more ether (3 × 50 ml.). The combined ethereal extract is dried, first over anhydrous sodium sulphate and then over anhydrous calcium sulphate. Evaporation of the ether gives the product which is purified by fractionational distillation at atmospheric pressure.
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44.8 g
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76.8 g
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64.8 g
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60 mL
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27.2 mL
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120 mL
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532 mL
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56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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